molecular formula C18H21NO5 B5369773 4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione

4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B5369773
M. Wt: 331.4 g/mol
InChI Key: DCBYTFPBLDSSNE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione: is a complex organic compound characterized by its unique molecular structure. This compound features a spirocyclic framework, which is a ring system that includes a spiro atom (a single atom that is part of two rings). The presence of nitrophenyl and dimethyl groups adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor and introduce the nitrophenyl group through nitration reactions. Subsequent steps may include oxidation and cyclization reactions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Amides, ethers, esters.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which 4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione exerts its effects would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

This compound can be compared to other spirocyclic compounds and nitrophenyl derivatives. Similar compounds might include:

  • Fenitrothion: : A pesticide with a similar nitrophenyl group.

  • Indole derivatives: : Compounds with a similar aromatic structure.

4,4-Dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione:

Properties

IUPAC Name

4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-17(2)14(12-6-8-13(9-7-12)19(22)23)24-16(21)18(15(17)20)10-4-3-5-11-18/h6-9,14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBYTFPBLDSSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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